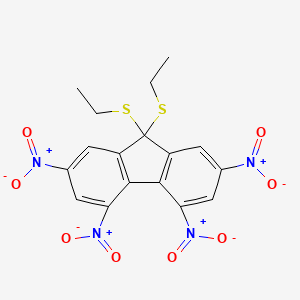
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ethylsulfanyl substituents
Preparation Methods
The synthesis of 9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene typically involves multi-step organic reactions. One common method starts with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with specific electronic properties.
Organic Chemistry: This compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of specialized polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the ethylsulfanyl groups can engage in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar compounds to 9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene include:
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of epoxy resins and polycarbonates.
9,9-Bis(4-methoxyphenyl)fluorene: Used in organic-inorganic hybrid materials and perovskite solar cells.
9,9-Bis(4-diphenylaminophenyl)fluorene: Employed as a hole-transporting material in solar cells
Properties
CAS No. |
90700-79-1 |
|---|---|
Molecular Formula |
C17H14N4O8S2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
9,9-bis(ethylsulfanyl)-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C17H14N4O8S2/c1-3-30-17(31-4-2)11-5-9(18(22)23)7-13(20(26)27)15(11)16-12(17)6-10(19(24)25)8-14(16)21(28)29/h5-8H,3-4H2,1-2H3 |
InChI Key |
AFYUIYGVYUBCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















